Tris(di-tert-butylphosphino)gallium

LPCVD GaP thin film single-source precursor

Tris(di-tert-butylphosphino)gallium, systematically named gallium tris[bis(1,1-dimethylethyl)phosphino] (CAS 140194-63-4, molecular formula C₂₄H₅₄GaP₃, MW 505.33 g·mol⁻¹), is a homoleptic gallium(III) tris-phosphido complex belonging to the class of Group 13 organometallic single-source precursors for III–V semiconductor materials. The compound is isolated as an intensely red, extremely air- and moisture-sensitive crystalline solid that crystallizes in the monoclinic space group Cc, and is synthesized by salt metathesis of GaCl₃ with three equivalents of Li[PtBu₂] in THF.

Molecular Formula C24H57GaP3
Molecular Weight 508.4 g/mol
Cat. No. B13147571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(di-tert-butylphosphino)gallium
Molecular FormulaC24H57GaP3
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Ga]
InChIInChI=1S/3C8H19P.Ga/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3;
InChIKeyVZRAGXGUHJMRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(di-tert-butylphosphino)gallium: Procurement-Grade Overview for GaP Thin-Film and Nanoparticle Precursor Selection


Tris(di-tert-butylphosphino)gallium, systematically named gallium tris[bis(1,1-dimethylethyl)phosphino] (CAS 140194-63-4, molecular formula C₂₄H₅₄GaP₃, MW 505.33 g·mol⁻¹), is a homoleptic gallium(III) tris-phosphido complex belonging to the class of Group 13 organometallic single-source precursors for III–V semiconductor materials [1]. The compound is isolated as an intensely red, extremely air- and moisture-sensitive crystalline solid that crystallizes in the monoclinic space group Cc, and is synthesized by salt metathesis of GaCl₃ with three equivalents of Li[PtBu₂] in THF [2]. Its primary documented utility lies in the chemical vapor deposition (CVD) of gallium phosphide (GaP) thin films and in the colloidal synthesis of GaP quantum dots, where it functions as a molecular precursor containing pre-formed Ga–P bonds [1].

Why Tris(di-tert-butylphosphino)gallium Cannot Be Generically Substituted by Other GaP Single-Source Precursors


Generic substitution of tris(di-tert-butylphosphino)gallium with other gallium phosphido reagents is inadvisable because the compound exhibits a unique combination of monomeric molecularity, the absence of Ga–C bonds, and a distinct thermal decomposition fingerprint that differs fundamentally from both dimeric gallium phosphido-bridged complexes such as [nBu₂Ga(μ-EtBu₂)₂GanBu₂] and from conventional dual-source systems (e.g., triethylgallium + tert-butylphosphine) [1]. Direct LPCVD comparison reveals that Ga(PtBu₂)₃ produces GaP films with different morphology, crystallinity, and electronic quality compared to the dimeric analog, and its decomposition proceeds via three competing pathways—reductive elimination, β-hydrogen elimination, and strain-induced radical generation—none of which are operative in alkylgallium-based precursors that rely on alkane elimination [2]. Consequently, film composition, carbon incorporation levels, and particle size distributions in nanoparticle syntheses are not transferable from one precursor class to another [1][2].

Tris(di-tert-butylphosphino)gallium: Quantitative Comparator Evidence for Informed Precursor Selection


LPCVD GaP Film Quality: Direct Head-to-Head Comparison with Dimeric [nBu₂Ga(μ-EtBu₂)₂GanBu₂]

Under identical LPCVD conditions (773 K, 0.05 mmHg), Ga(PtBu₂)₃ deposits GaP films on silica substrates, but the film quality is explicitly described as inferior to that obtained from the dimeric comparator [nBu₂Ga(μ-EtBu₂)₂GanBu₂] [1]. The dimer precursor produces shiny yellow, reflective GaP films that are polycrystalline (cubic phase, confirmed by XRD) with 1:1 Ga:P stoichiometry by EDX and photoluminescence comparable to single-crystalline GaP reference material across the temperature range 723–823 K [1]. In contrast, Ga(PtBu₂)₃-derived films are predominantly yellow-gray and powdery at lower deposition temperatures; only at 773 K do they become yellow, shiny, and reflective [1]. EDX analysis confirms that Ga:P ratios approach 1:1 only at the higher end of the deposition temperature range [1]. No photoluminescence data are reported for the Ga(PtBu₂)₃-derived films, in contrast to the dimer-derived films for which PL comparable to single-crystal GaP is documented [1].

LPCVD GaP thin film single-source precursor

Monomeric Molecularity vs. Dimeric Phosphido-Bridged Gallium Precursors

Single-crystal X-ray diffraction establishes that Ga(PtBu₂)₃ is monomeric in the solid state, crystallizing in the monoclinic space group Cc [1]. This contrasts with the comparator [nBu₂Ga(μ-EtBu₂)₂GanBu₂], which exists as a phosphido-bridged dimer in the solid state [2]. While direct vapor pressure measurements are not available in the open literature for either compound, monomeric organometallic precursors generally exhibit higher volatility and superior mass transport characteristics in CVD processes compared to their dimeric or oligomeric congeners, a principle widely documented in precursor design [2]. Ga(PtBu₂)₃ sublimes under LPCVD conditions (773 K, 0.05 mmHg) and deposits GaP, demonstrating sufficient volatility for vapor-phase transport [2].

molecular structure volatility CVD precursor design

GaP Quantum Dot Synthesis: Particle Size and Polydispersity from Ga(PtBu₂)₃ Thermolysis

Thermolysis of Ga(PtBu₂)₃ in hot 4-ethylpyridine (a polar, coordinating Lewis base solvent) produces GaP quantum dots with a mean diameter of approximately 7 nm and a polydispersity (standard deviation) of approximately 18%, as characterized by transmission electron microscopy [1]. The corresponding indium analog, In(PtBu₂)₃, yields InP quantum dots under identical conditions [1]. When thermolysis was attempted in tri-n-octylphosphine oxide (TOPO), the resulting nanocrystals were poorly crystalline, and electron microscopy revealed a mixture of amorphous and crystalline material [1]. This solvent dependence is critical: Ga(PtBu₂)₃ requires a coordinating solvent such as 4-ethylpyridine to achieve crystalline GaP quantum dots, whereas non-coordinating solvents like TOPO produce inferior material [1].

GaP quantum dots colloidal synthesis single-molecular precursor

Thermal Decomposition Mechanism: Three Competing Pathways Differentiated from Alkylgallium Precursors

Investigations into the thermal decomposition of M(PtBu₂)₃ (M = Ga, In) identify three major competing decomposition pathways: (i) reductive elimination, (ii) β-hydrogen elimination, and (iii) a minor pathway involving strain-induced bond rupture leading to free-radical generation, with the first two being temperature-dependent [1]. This mechanistic profile is fundamentally distinct from that of conventional alkylgallium precursors such as triethylgallium (TEGa) or trimethylgallium (TMGa), which decompose primarily via β-hydride elimination and alkane elimination from Ga–C bonds [2]. Because Ga(PtBu₂)₃ lacks Ga–C bonds entirely, carbon incorporation pathways in the deposited GaP differ, and the free-radical pathway may contribute to gas-phase nucleation that affects film morphology [1].

decomposition mechanism precursor design β-hydrogen elimination

Absence of Ga–C Bonds: Carbon Contamination Risk Compared with Alkylgallium Dual-Source Precursors

Ga(PtBu₂)₃ contains no direct gallium–carbon bonds; all organic substituents are attached to phosphorus rather than gallium [1]. This is in contrast to widely used dual-source precursors such as triethylgallium (GaEt₃) and trimethylgallium (GaMe₃), which contain three reactive Ga–C bonds per molecule [2]. In the arsenide analog system, Ga(AstBu₂)₃—which similarly lacks Ga–C bonds—was explicitly noted to give the highest quality GaAs films among a series of single-source precursors, attributed in part to the absence of Ga–C bonds [1]. While direct carbon quantification data are not available in the open literature for Ga(PtBu₂)₃-derived GaP films, the structural analogy supports the inference that carbon incorporation from the precursor ligand periphery is reduced relative to alkylgallium sources where Ga–C bond cleavage can deposit carbon directly at the growth interface [1].

carbon contamination Ga–C bond precursor purity

Metalloid Cluster Precursor: Ga(PtBu₂)₃ as a Synthon for [Ga₁₈(PtBu₂)₁₀]³⁻ Cluster Anion

The PtBu₂ ligand system, derived from Ga(PtBu₂)₃ chemistry, stabilizes the metalloid cluster anion [Ga₁₈(PtBu₂)₁₀]³⁻, which exhibits a core topology that directly resembles the high-pressure Ga-II modification of elemental gallium [1]. This cluster is the first of its kind stabilized by PtBu₂ ligands; related metalloid gallium clusters such as Ga₁₈R₈ and Ga₂₂R₈ employ the SitBu₃ ligand set instead [1]. The singular core topology is not accessible with other phosphido or alkyl ligand systems, making Ga(PtBu₂)₃ or its synthetic equivalents the exclusive entry point to this specific Ga₁₈ cluster architecture [1].

metalloid cluster gallium cluster PtBu₂ ligand

High-Impact Application Scenarios for Tris(di-tert-butylphosphino)gallium Based on Verified Evidence


Colloidal Synthesis of GaP Quantum Dots for Fundamental Optoelectronic Studies

Ga(PtBu₂)₃ is one of a limited number of molecular precursors demonstrated to yield quantum-confined GaP nanocrystals via hot-injection thermolysis in 4-ethylpyridine, producing particles with a mean diameter of approximately 7 nm and a polydispersity of approximately 18% [1]. This makes it suitable for academic and industrial R&D groups investigating size-dependent optical and electronic properties of GaP quantum dots, where the documented particle size and solvent-dependent crystallinity provide a reproducible starting point for further optimization [1].

Low-Pressure CVD of GaP Thin Films Where Dimeric Precursor Solubility or Availability Is Limiting

Although Ga(PtBu₂)₃ is an inferior reagent to [nBu₂Ga(μ-EtBu₂)₂GanBu₂] for producing high-electronic-quality GaP films by LPCVD, it nonetheless deposits stoichiometric GaP (Ga:P ≈ 1:1 at 773 K) and may be useful in scenarios where the dimeric precursor is unavailable, insufficiently soluble in a required solvent for solution-based delivery methods, or where the monomeric nature of Ga(PtBu₂)₃ is advantageous for consistent precursor flux [1]. Users should expect films with lower specular reflectivity and unverified photoluminescence compared to dimer-derived films [1].

Mechanistic Studies of Single-Source Precursor Decomposition for CVD Process Modeling

The three competing decomposition pathways of M(PtBu₂)₃—reductive elimination, β-hydrogen elimination, and strain-induced radical generation—provide a well-defined model system for studying how precursor molecular architecture influences gas-phase chemistry, nucleation, and film growth in CVD reactors [1]. Researchers developing computational models of III–V CVD processes can use Ga(PtBu₂)₃ as a structurally simple, monomeric test case with no Ga–C bond chemistry to confound mechanistic interpretation [1].

Synthesis of Metalloid Gallium Clusters Mimicking High-Pressure Elemental Phases

The PtBu₂ ligand system from Ga(PtBu₂)₃ chemistry uniquely stabilizes the [Ga₁₈(PtBu₂)₁₀]³⁻ cluster anion, whose core topology mimics the Ga-II high-pressure modification of elemental gallium [1]. This application is exclusively accessible through PtBu₂-phosphido gallium chemistry and is not replicable with SitBu₃ or other ligand platforms, making Ga(PtBu₂)₃ or its synthetic equivalents indispensable for fundamental cluster chemistry research [1].

Quote Request

Request a Quote for Tris(di-tert-butylphosphino)gallium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.